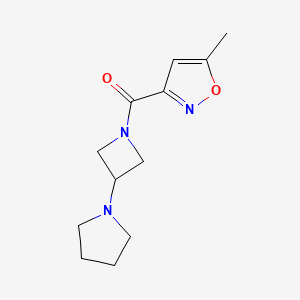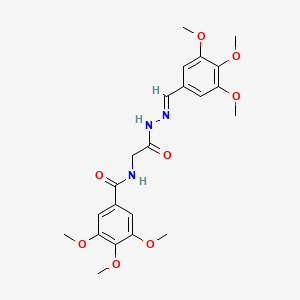![molecular formula C17H18N2O4 B2383047 4-([(6-oxo-1H-piridin-3-carbonil)amino]benzoato de tert-butilo CAS No. 2503204-99-5](/img/structure/B2383047.png)
4-([(6-oxo-1H-piridin-3-carbonil)amino]benzoato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is a synthetic organic compound that features a tert-butyl ester group attached to a benzoate moiety, which is further linked to a pyridine ring through an amide bond
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
Target of Action
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate, also known as EN300-27148157, primarily targets cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate acts as a highly selective reversible inhibitor of CDK4 and CDK6 . By inhibiting these kinases, the compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 phase to the S phase .
Biochemical Pathways
The primary biochemical pathway affected by Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is the cell cycle pathway . By inhibiting CDK4 and CDK6, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation . This can have downstream effects on tumor growth and development, particularly in cancers that are driven by overactive
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carbonyl group in the pyridine moiety can be reduced to form alcohol derivatives.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Acidic or basic hydrolysis conditions can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the pyridine moiety.
4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid: Similar structure but without the tert-butyl ester group.
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]phenylcarbamate: Similar structure with a carbamate group instead of a benzoate ester.
Uniqueness
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is unique due to the presence of both the tert-butyl ester and the pyridine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
IUPAC Name |
tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)11-4-7-13(8-5-11)19-15(21)12-6-9-14(20)18-10-12/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPOGRBXYWZGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
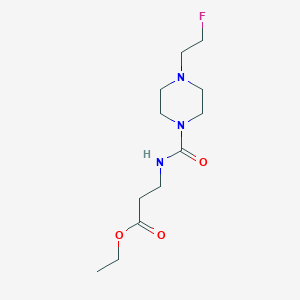
![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)
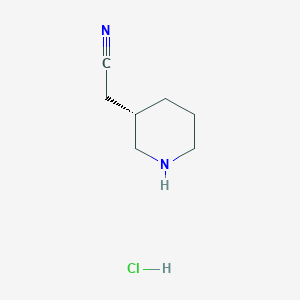
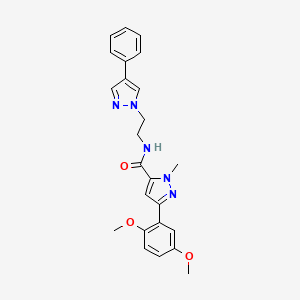
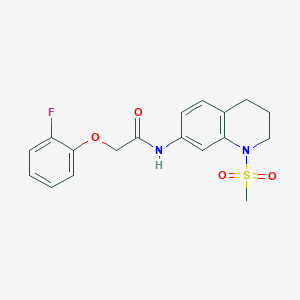
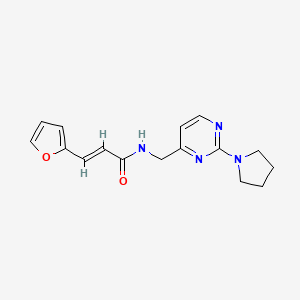
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
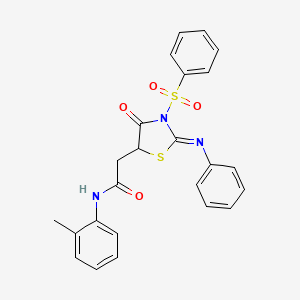
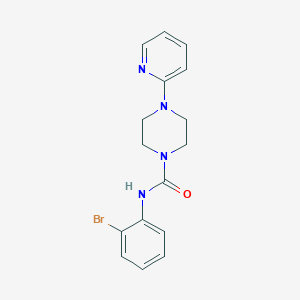
![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
